molecular formula C10H14N2O3 B1667570 Aprobarbital CAS No. 77-02-1

Aprobarbital

Cat. No.: B1667570
CAS No.: 77-02-1
M. Wt: 210.23 g/mol
InChI Key: UORJNBVJVRLXMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aprobarbital can be synthesized through the reaction of allyl isopropyl ketone with urea in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the barbiturate ring structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Aprobarbital undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aprobarbital has been used in various scientific research applications, including:

    Chemistry: As a model compound for studying barbiturate chemistry and reactions.

    Biology: In studies related to the effects of barbiturates on biological systems.

    Medicine: For its sedative, hypnotic, and anticonvulsant properties, although its use has declined with the advent of safer alternatives.

    Industry: As a reference standard in analytical chemistry and forensic toxicology.

Mechanism of Action

Aprobarbital exerts its effects by binding to the GABAA receptor at either the alpha or beta subunit. These binding sites are distinct from the GABA binding site and the benzodiazepine binding site. By potentiating the effect of GABA at this receptor, this compound decreases input resistance, depresses burst and tonic firing, and increases burst duration and mean conductance at individual chloride channels. This results in increased amplitude and decay time of inhibitory postsynaptic currents . Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, and binds to neuronal nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Uniqueness of Aprobarbital: this compound is unique due to its specific chemical structure, which includes an allyl and isopropyl group at the 5-position of the barbiturate ring. This structure imparts specific pharmacokinetic and pharmacodynamic properties, making it distinct from other barbiturates .

Properties

IUPAC Name

5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C10H14N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15)
Source PubChem
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InChI Key

UORJNBVJVRLXMQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

125-88-2 (mono-hydrochloride salt)
Record name Aprobarbital [INN:DCF:NF]
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DSSTOX Substance ID

DTXSID8022616
Record name Aprobarbital
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Molecular Weight

210.23 g/mol
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Physical Description

Solid
Record name Aprobarbital
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Solubility

POWDER; HYGROSCOPIC; SLIGHTLY BITTER TASTE; VERY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN ETHER; AQ SOLN ARE ALKALINE TO LITMUS /APROBARBITAL SODIUM SALT/, ALMOST INSOL IN WATER, PETROLEUM ETHER, ALIPHATIC HYDROCARBONS; SOL IN ALC, CHLOROFORM, ETHER, ACETONE, BENZENE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN., Lipid solubility is low., 5.17e+00 g/L
Record name Aprobarbital
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Mechanism of Action

Aprobarbital (like all barbiturates) works by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. Aprobarbital also appears to bind neuronal nicotinic acetylcholine receptors., ... REVERSIBLY DEPRESS ACTIVITY OF ALL EXCITABLE TISSUES. ... CNS IS ... SENSITIVE, SO ... IN SEDATIVE OR HYPNOTIC DOSES, VERY LITTLE EFFECT ON SKELETAL, CARDIAC, OR SMOOTH MUSCLE OCCURS. ... PROBABLE THAT EXCITABILITY IN EACH TISSUE IS DEPRESSED BY AN ACTION ON OR IN A MEMBRANE & THAT ... MECHANISMS ... ARE ... SIMILAR. /BARBITURATES/, AS DOSE ... INCR, HYPOXIC & CHEM DRIVES TO RESP ARE DIMINISHED ... HOWEVER, HYPOXIC DRIVE PERSISTS @ LEVELS OF INTOXICATION CAUSING ... INSENSITIVITY OF RESP CENTERS TO CO2. ... AS INTOXICATION /INCR/ ... THERE IS SHIFT IN CONTROL OF RESP FROM CO2-SENSITIVE AREAS OF MEDULLA TO MORE PRIMITIVE ... CAROTID & AORTIC ... /BARBITURATES/, WHATEVER ... THE EFFECTS OF BARBITURATES ELSEWHERE IN CNS, IT IS EFFECT ON RETICULAR SYSTEM ... RESPONSIBLE FOR INABILITY TO MAINTAIN WAKEFULNESS UNDER INFLUENCE OF A BARBITURATE. /BARBITURATES/, BARBITURATES DECR TURNOVER OF 5-HYDROXYTRYPTAMINE & CATECHOLAMINES IN BRAIN OF EXPTL ANIMALS, BUT WHETHER THIS IS CAUSE OR EFFECT OF ANESTHESIA IS CONJECTURAL. /BARBITURATES/, For more Mechanism of Action (Complete) data for APROBARBITAL (10 total), please visit the HSDB record page.
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Color/Form

CRYSTALS, Fine, white, crystalline powder

CAS No.

77-02-1
Record name Aprobarbital
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Melting Point

140-141.5 °C, 141 °C
Record name Aprobarbital
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Record name Aprobarbital
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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